

Chemical structure and absolute configuration of (R)-p-Chlorophenyl phenyl sulfoxide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (R)-p-Chlorophenyl phenyl sulfoxide

CAS No.: 1016-82-6; 2184973-82-6

Cat. No.: B2673694

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Technical Monograph: (R)-p-Chlorophenyl Phenyl Sulfoxide

Structural Elucidation, Absolute Configuration, and Synthetic Pathways

Introduction & Stereochemical Fundamentals

(R)-p-Chlorophenyl phenyl sulfoxide is a chiral organosulfur compound belonging to the class of diaryl sulfoxides. Unlike carbon-centered chirality, the stereogenicity of the sulfoxide group arises from a stable pyramidal geometry at the sulfur atom. The sulfur center utilizes

hybridization, where one of the four "substituents" is a non-bonding electron pair (lone pair).

Because the energy barrier for pyramidal inversion at the sulfur atom is high (

), sulfoxides are optically stable at room temperature and can be isolated as single enantiomers without racemization. This stability makes them critical chiral auxiliaries in

asymmetric synthesis (e.g., controlling stereochemistry in aldol-type reactions) and valuable ligands in transition metal catalysis.

Structural Characterization & Absolute Configuration

The assignment of the absolute configuration follows the Cahn-Ingold-Prelog (CIP) priority rules.^{[1][2]} For **(R)-p-Chlorophenyl phenyl sulfoxide**, the sulfur atom is the chiral center.

2.1 CIP Priority Assignment

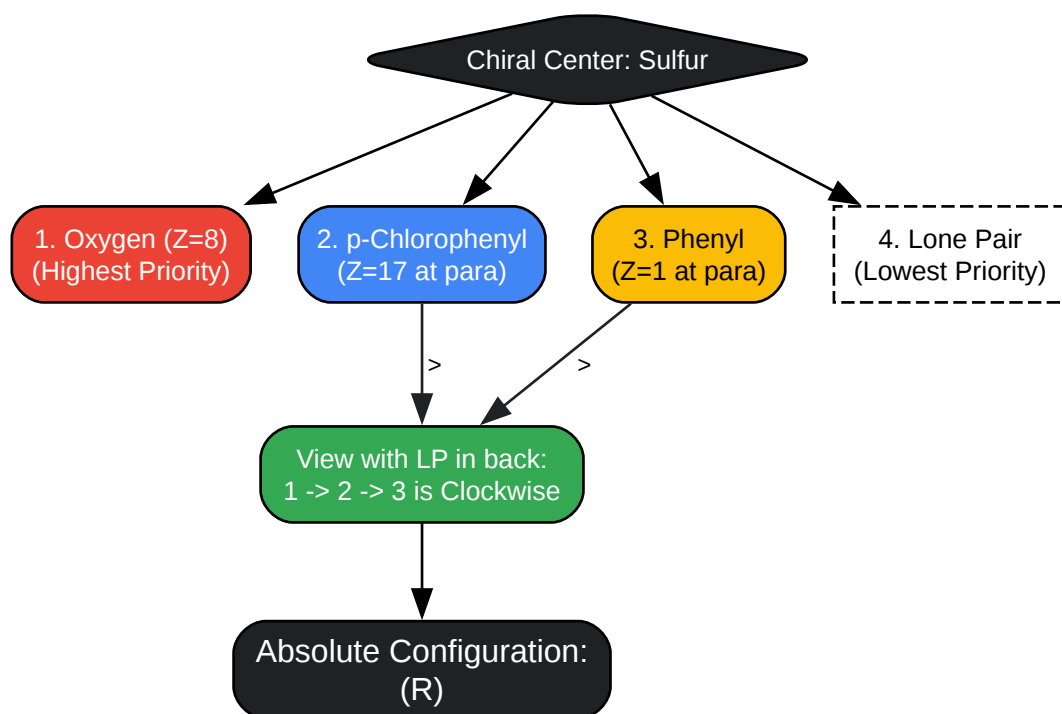
To determine the configuration, we rank the substituents attached to the sulfur based on atomic number (Z) and the point of difference rule.

- Priority 1: Oxygen ().
- Priority 2: p-Chlorophenyl group. The carbon attached to sulfur is identical in both rings. We proceed around the ring until a point of difference is found. At the para position, Chlorine () outranks Hydrogen () found on the unsubstituted phenyl ring.
- Priority 3: Phenyl group.
- Priority 4: Lone Pair. (Lowest priority by definition).

Configuration Determination: When the molecule is oriented such that the Lone Pair (Priority 4) points away from the viewer, the sequence

traces a Clockwise direction. Therefore, the absolute configuration is (R).^{[1][3][4]}

2.2 Visualization of Stereochemical Logic



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Figure 1: Decision tree for assigning Cahn-Ingold-Prelog (CIP) priorities to **(R)-p-Chlorophenyl phenyl sulfoxide**.

Synthetic Methodologies

To access enantiopure **(R)-p-chlorophenyl phenyl sulfoxide**, researchers cannot rely on direct oxidation of the sulfide, as this typically yields a racemate. Two primary routes are recommended: the Andersen Synthesis (nucleophilic substitution) and Asymmetric Oxidation.

3.1 Method A: The Andersen Synthesis (Gold Standard)

This method is preferred for establishing absolute configuration because it proceeds via a stereospecific

-like mechanism at the sulfur center with inversion of configuration.

Mechanism: The reaction involves a diastereomerically pure sulfinate ester (usually derived from (-)-menthol) reacting with a Grignard reagent.^{[5][6]} To obtain the (R)-sulfoxide, one must start with the (S)-sulfinate precursor.

Protocol:

- Precursor Synthesis: React

-chlorobenzenesulfinyl chloride with (-)-menthol to form

-menthyl

-chlorobenzenesulfinate.
- Grignard Addition: React the (S)-sulfinate with Phenylmagnesium bromide (PhMgBr).
- Inversion: The phenyl nucleophile attacks the sulfur, displacing the menthoxy group with inversion of stereochemistry.

Experimental Workflow (Step-by-Step):

Step	Action	Critical Parameter
1	Reagent Prep	Prepare 1.0 M PhMgBr in anhydrous ether under .
2	Solubilization	Dissolve 1.0 eq of -menthyl -chlorobenzenesulfinate in dry benzene/toluene.
3	Addition	Add Grignard solution dropwise at .
4	Quench	After 2h, quench with saturated .
5	Purification	Extract with DCM, dry over , and recrystallize from hexane/ether.

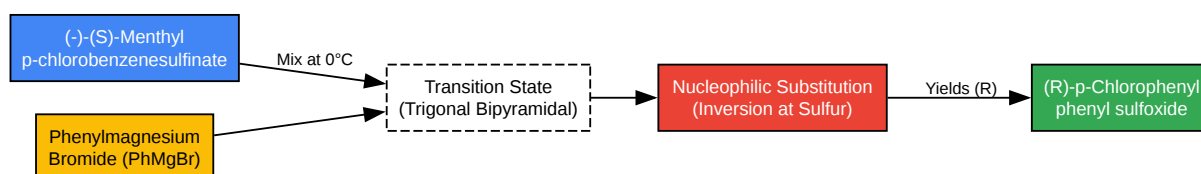
3.2 Method B: Asymmetric Oxidation (Catalytic)

Modern methods utilize chiral metal complexes (Titanium or Vanadium) to oxidize the sulfide precursor.

- Substrate: p-Chlorophenyl phenyl sulfide.[7]
- Catalyst: Ti(OiPr)₄ / (+)-Diethyl tartrate (DET) / (Modified Kagan Protocol).
- Oxidant: Cumene Hydroperoxide (CHP).[8][9]

- Note: This method often requires optimization to achieve ee and may require subsequent recrystallization to reach optical purity.

3.3 Synthetic Logic Diagram



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Figure 2: The Andersen Synthesis pathway showing the stereochemical inversion required to access the (R)-enantiomer.

Analytical Validation

Trustworthiness in stereochemical synthesis requires rigorous validation. Do not rely solely on specific rotation (

), as it is solvent, concentration, and temperature dependent.

4.1 X-Ray Crystallography (The Ultimate Truth)

The only unambiguous method to assign absolute configuration without chemical correlation is Single Crystal X-Ray Diffraction (XRD) using the anomalous dispersion of the heavy atoms (Sulfur and Chlorine).

- Space Group: Typically Orthorhombic () for enantiopure sulfoxides.
- Flack Parameter: A value near 0.0 confirms the correct absolute structure; a value near 1.0 indicates the inverted structure.

4.2 Chiral HPLC

For routine purity checks, use chiral stationary phases.

- Column: Daicel Chiralcel OD-H or OB-H.
- Mobile Phase: Hexane / Isopropanol (90:10).
- Detection: UV at 254 nm.
- Expectation: Baseline separation of (R) and (S) enantiomers.

4.3 Specific Rotation Data

While variable, the sign of rotation for (R)-diaryl sulfoxides in this class is generally positive (+) in acetone, correlating with the well-established (R)-(+)-methyl p-tolyl sulfoxide standard, though this must be experimentally verified for the specific p-chloro derivative.

- Note: Literature often cites
for similar congeners.

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- To cite this document: BenchChem. [Chemical structure and absolute configuration of (R)-p-Chlorophenyl phenyl sulfoxide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2673694/docs#chemical-structure-and-absolute-configuration-of-r-p-chlorophenyl-phenyl-sulfoxide\]](https://www.benchchem.com/product/b2673694/docs#chemical-structure-and-absolute-configuration-of-r-p-chlorophenyl-phenyl-sulfoxide)

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